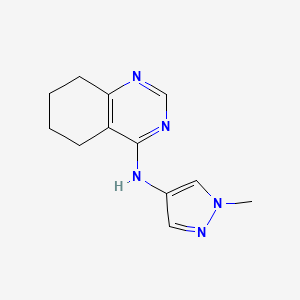

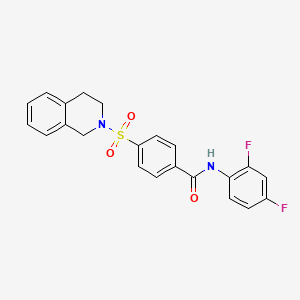

![molecular formula C17H16FNO4 B2805767 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-fluorobenzamide CAS No. 1790710-95-0](/img/structure/B2805767.png)

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

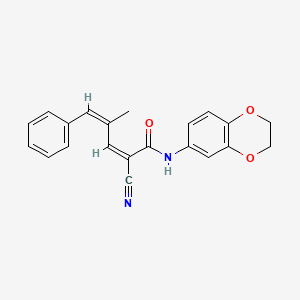

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C17H16FNO4 and its molecular weight is 317.316. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Applications

Research has delved into the synthesis and investigation of compounds with structural similarity to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-fluorobenzamide for their antibacterial properties. For instance, the study of 2,6-difluorobenzamides has shown promising results in inhibiting the protein FtsZ, crucial for bacterial cell division, highlighting potential applications in developing antibacterial drugs (Straniero et al., 2023).

Cancer Research

Derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been synthesized and evaluated for their inhibitory activity against B-Raf kinase, demonstrating significant anti-proliferative activities against melanoma cell lines. This research indicates potential applications in designing cancer therapeutics (Yang et al., 2012).

Treatment of African Trypanosomiasis

Novel boron-containing molecules, including compounds structurally related to this compound, have demonstrated potent in vitro activity against Trypanosoma brucei, suggesting their application in treating human African trypanosomiasis. These compounds have shown promise in curing the infection in murine models, indicating potential for developing effective orally administered treatments (Nare et al., 2010).

Antifungal and Antimicrobial Agents

Several studies focus on the synthesis of compounds with the 2,3-dihydrobenzo[b][1,4]dioxin scaffold for antimicrobial applications. For example, new series of 2,3-dihydrobenzo[b][1,4]thiazepines have been synthesized, showing significant antibacterial and antifungal activities (Kumar et al., 2013).

Enzyme Inhibition for Drug Discovery

Compounds structurally related to this compound have been explored for their potential as enzyme inhibitors. This includes the investigation of their inhibitory effects against specific enzymes, such as caspase-3, which plays a crucial role in apoptosis. Such research could pave the way for the development of new therapeutic agents targeting various diseases (Jiang & Hansen, 2011).

Mécanisme D'action

Target of Action

The primary targets of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-fluorobenzamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition is achieved through the compound’s binding to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. The inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. On the other hand, the inhibition of lipoxygenase prevents the formation of leukotrienes, which are involved in inflammatory responses .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

The molecular and cellular effects of the compound’s action include an increase in acetylcholine concentration, leading to enhanced neurotransmission, and a decrease in leukotriene production, potentially reducing inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature may affect the compound’s structure and, consequently, its ability to bind to its targets. Additionally, the presence of other molecules may either compete with the compound for its targets or alter its metabolism .

Propriétés

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c18-13-3-1-2-12(8-13)17(21)19-10-14(20)11-4-5-15-16(9-11)23-7-6-22-15/h1-5,8-9,14,20H,6-7,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVHUOQVQVKLLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2805691.png)

![4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2805696.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2805706.png)

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2805707.png)